molecular formula C8H8ClNO3S B14501883 Acetyl(phenyl)sulfamyl chloride CAS No. 63489-51-0

Acetyl(phenyl)sulfamyl chloride

Katalognummer: B14501883
CAS-Nummer: 63489-51-0
Molekulargewicht: 233.67 g/mol
InChI-Schlüssel: LBWVJGPGCSQJNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetyl(phenyl)sulfamyl chloride is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an acetyl group, a phenyl group, and a sulfamyl chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetyl(phenyl)sulfamyl chloride can be synthesized through several methods. One common approach involves the reaction of acetyl chloride with phenylsulfonamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl(phenyl)sulfamyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide derivatives: Formed through nucleophilic substitution reactions.

    Sulfonic acids: Resulting from hydrolysis reactions.

Wirkmechanismus

The mechanism of action of acetyl(phenyl)sulfamyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The acetyl and sulfamyl chloride groups make the compound reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene sulfonyl chloride: Similar in structure but lacks the acetyl group.

    Toluene sulfonyl chloride: Contains a methyl group instead of the acetyl group.

    Methanesulfonyl chloride: A simpler sulfonyl chloride without the aromatic ring.

Uniqueness

Acetyl(phenyl)sulfamyl chloride is unique due to the presence of both an acetyl group and a phenyl group, which confer specific reactivity and properties.

Eigenschaften

CAS-Nummer

63489-51-0

Molekularformel

C8H8ClNO3S

Molekulargewicht

233.67 g/mol

IUPAC-Name

N-acetyl-N-phenylsulfamoyl chloride

InChI

InChI=1S/C8H8ClNO3S/c1-7(11)10(14(9,12)13)8-5-3-2-4-6-8/h2-6H,1H3

InChI-Schlüssel

LBWVJGPGCSQJNX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=CC=CC=C1)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.